molecular formula C23H30N6O2 B10989488 N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10989488
M. Wt: 422.5 g/mol
InChI Key: CJJXTFHFLRJXQF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a triazolopyridazine moiety, and a piperidine carboxamide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.

    Introduction of the Methoxyphenyl Group: This step usually involves the alkylation of the piperidine derivative with a 4-methoxyphenyl ethyl halide under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The piperidine ring and the methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The methoxyphenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine carboxamide may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent or a chemical probe in research.

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H30N6O2/c1-16(2)22-26-25-20-10-11-21(27-29(20)22)28-14-4-5-18(15-28)23(30)24-13-12-17-6-8-19(31-3)9-7-17/h6-11,16,18H,4-5,12-15H2,1-3H3,(H,24,30)

InChI Key

CJJXTFHFLRJXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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